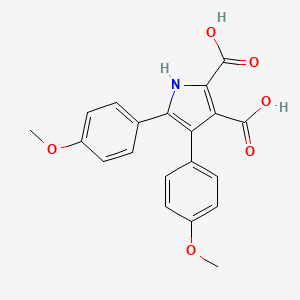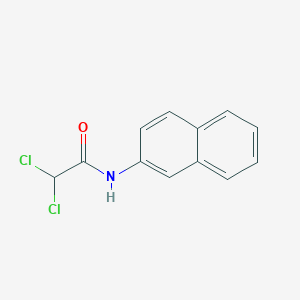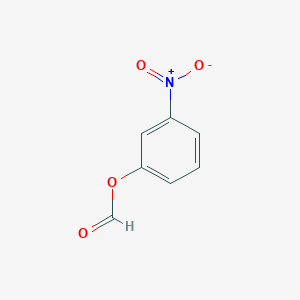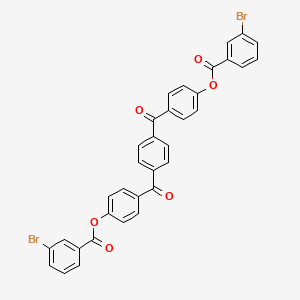
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) is a complex organic compound consisting of 20 hydrogen atoms, 34 carbon atoms, 6 oxygen atoms, and 2 bromine atoms . This compound is known for its unique structure, which includes multiple benzene rings and bromine substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) typically involves multi-step organic reactions. The preparation methods often include:
Esterification: The initial step involves the esterification of benzene-1,4-dicarboxylic acid with 3-bromobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The intermediate products are then subjected to coupling reactions using catalysts like palladium on carbon (Pd/C) to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: The benzene rings can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Scientific Research Applications
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carbonyl groups in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.
Comparison with Similar Compounds
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) can be compared with similar compounds such as:
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(4-bromobenzoate): Similar structure but with bromine atoms at different positions.
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-chlorobenzoate): Similar structure but with chlorine atoms instead of bromine.
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-fluorobenzoate): Similar structure but with fluorine atoms instead of bromine.
The uniqueness of Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) lies in its specific arrangement of bromine atoms and carbonyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6315-88-4 |
|---|---|
Molecular Formula |
C34H20Br2O6 |
Molecular Weight |
684.3 g/mol |
IUPAC Name |
[4-[4-[4-(3-bromobenzoyl)oxybenzoyl]benzoyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C34H20Br2O6/c35-27-5-1-3-25(19-27)33(39)41-29-15-11-23(12-16-29)31(37)21-7-9-22(10-8-21)32(38)24-13-17-30(18-14-24)42-34(40)26-4-2-6-28(36)20-26/h1-20H |
InChI Key |
PBBWYIJSGHNDBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




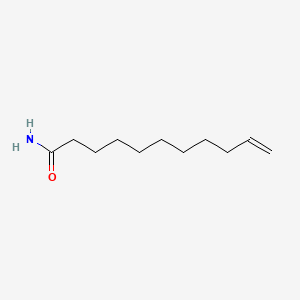
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
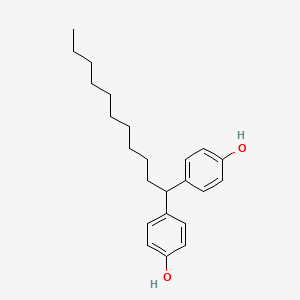
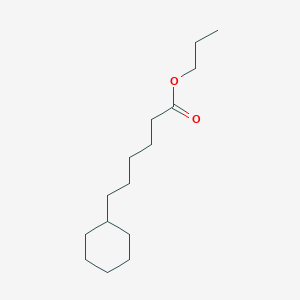
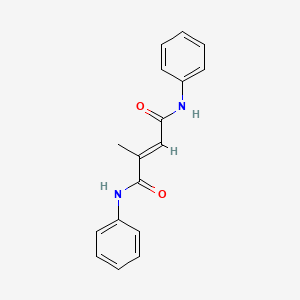
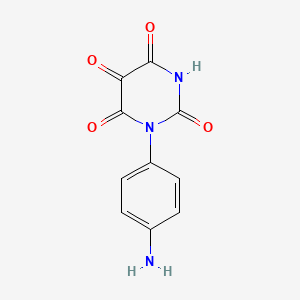
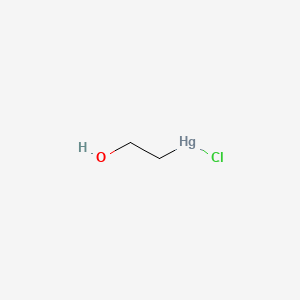
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
